molecular formula C19H25N5O2S B2799975 1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921583-62-2

1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No. B2799975
CAS RN: 921583-62-2
M. Wt: 387.5
InChI Key: HDIAUQQLGFXDAO-UHFFFAOYSA-N
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Description

1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Analysis

Synthesis of Guanidine and Thienothiophene Derivatives

The synthesis of guanidine derivatives, such as those described by Balewski et al. (2021), demonstrates the potential for chemical modifications of complex molecules for the development of novel compounds with potentially useful properties. These synthesis pathways provide foundational knowledge for further chemical manipulation and exploration of similar compounds in various research contexts, including drug discovery and material science Balewski et al., 2021.

Reactions of Thienothiophene Derivatives

Work by Mabkhot et al. (2011) on thienothiophene derivatives offers insight into facile synthesis methods that could be applicable to the synthesis and functionalization of similar complex molecules. This research highlights the versatility of such compounds and their potential applications in developing new chemical entities Mabkhot et al., 2011.

Potential Biological Applications

Cytotoxicity and Antimicrobial Activity

Research into the cytotoxicity and antimicrobial activity of related compounds, such as those studied by Balewski et al. (2020) and Güzeldemirci & Küçükbasmacı (2010), suggests potential applications in medical research, particularly in the search for new anticancer and antimicrobial agents. These studies underscore the importance of chemical diversity in the development of therapeutics Balewski et al., 2020; Güzeldemirci & Küçükbasmacı, 2010.

Chemical Properties and Reactions

Study on Molecular Interactions

Investigations into the molecular interactions and thermodynamic properties, like those conducted by Godhani et al. (2019), provide critical insights into how similar compounds interact with various solvents. This can inform their applications in chemical synthesis, drug formulation, and material science Godhani et al., 2019.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-13-4-6-16(7-5-13)23-8-9-24-18(23)20-21-19(24)27-12-17(25)22-10-14(2)26-15(3)11-22/h4-7,14-15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIAUQQLGFXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

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